molecular formula C9H6BrF3O3S B1654286 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide CAS No. 2187435-20-5

3-[(Trifluoromethyl)sulfonyl]phenacyl bromide

Cat. No.: B1654286
CAS No.: 2187435-20-5
M. Wt: 331.11
InChI Key: RPWUNHHSQVTXPL-UHFFFAOYSA-N
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Description

3-[(Trifluoromethyl)sulfonyl]phenacyl bromide, with the CAS number 2091023-46-8, is a specialized organic compound with the molecular formula C9H6BrF3O3S and a molecular weight of 331.11 g/mol . Its structure features a phenacyl bromide (2-bromo-1-phenylethanone) backbone modified with a (trifluoromethyl)sulfonyl group at the meta position of the phenyl ring. This combination makes it a valuable building block in synthetic organic chemistry, particularly for the development of more complex molecules. The compound is closely related to phenacyl bromide, a well-known reagent and powerful lachrymator (a substance that irritates the eyes and causes tearing) that is commonly used as a precursor in organic synthesis . The reactive bromomethyl ketone group (-C(O)CH2Br) is a key functional moiety, allowing the compound to act as an alkylating agent and participate in nucleophilic substitution reactions. This enables researchers to incorporate the 3-[(trifluoromethyl)sulfonyl]phenyl moiety into target structures, such as heterocycles or functionalized polymers. The trifluoromethylsulfonyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties, stability, and reactivity of the resulting molecules. While the exact applications of this specific derivative are not fully detailed in the literature, compounds of this class are frequently employed in materials science, pharmaceutical research, and as intermediates in the synthesis of ligands for catalysis. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-bromo-1-[3-(trifluoromethylsulfonyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3S/c10-5-8(14)6-2-1-3-7(4-6)17(15,16)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWUNHHSQVTXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101193590
Record name Ethanone, 2-bromo-1-[3-[(trifluoromethyl)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2187435-20-5
Record name Ethanone, 2-bromo-1-[3-[(trifluoromethyl)sulfonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2187435-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-bromo-1-[3-[(trifluoromethyl)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Physical Properties

  • IUPAC Name : 2-bromo-1-[3-(trifluoromethylsulfonyl)phenyl]ethanone
  • SMILES : C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C(=O)CBr
  • InChIKey : RPWUNHHSQVTXPL-UHFFFAOYSA-N

Synthesis of 3-(Trifluoromethylsulfonyl)acetophenone Precursor

The synthesis of this compound begins with the preparation of its precursor, 3-(trifluoromethylsulfonyl)acetophenone . Two primary routes have been explored:

Sulfonylation of 3-Bromoacetophenone

This method involves reacting 3-bromoacetophenone with trifluoromethylsulfonyl chloride under palladium-catalyzed cross-coupling conditions. The reaction typically employs a base such as triethylamine to neutralize HCl byproducts.

$$
\text{3-Bromoacetophenone} + \text{CF}3\text{SO}2\text{Cl} \xrightarrow{\text{Pd catalyst, Base}} \text{3-(Trifluoromethylsulfonyl)acetophenone}
$$

Optimization Notes :

  • Solvents like dichloromethane or acetonitrile are preferred for their inertness and ability to dissolve sulfonyl chlorides.
  • Reaction temperatures are maintained below 40°C to prevent decomposition of the sulfonyl chloride.

Direct Sulfonation of Acetophenone Derivatives

An alternative approach involves introducing the trifluoromethylsulfonyl group via electrophilic aromatic substitution. However, this method is less common due to the low reactivity of acetophenone toward direct sulfonation and the need for harsh conditions.

Bromination of 3-(Trifluoromethylsulfonyl)acetophenone

The critical step in synthesizing the target compound is the α-bromination of the acetyl group. This process has been extensively studied in patent literature, particularly for analogous trifluoromethylphenacyl bromides.

Bromination Reagents and Conditions

  • Bromine (Br₂) : Traditional bromination using bromine in acetic acid or dichloromethane at 0–25°C achieves moderate yields but risks over-bromination to the dibromo derivative (α,α-dibromo-3-trifluoromethylsulfonylacetophenone).
  • N-Bromosuccinimide (NBS) : NBS in tetrahydrofuran (THF) under radical-initiated conditions offers better selectivity, minimizing dibromide formation.

Reaction Mechanism :
The bromination proceeds via an enol intermediate , where the electron-withdrawing –SO₂CF₃ group stabilizes the transition state, accelerating the reaction.

$$
\text{3-(Trifluoromethylsulfonyl)acetophenone} + \text{Br}_2 \rightarrow \text{this compound} + \text{HBr}
$$

Challenges in Bromination

  • Thermal Decomposition : At temperatures above 100°C , the product undergoes retro-bromination, regenerating the starting acetophenone and dibromo byproduct.
  • Equilibrium Limitations : Distillation-based purification is ineffective due to thermal instability, with equilibrium favoring only 80% purity in distillates.

Crystallization-Based Purification

To circumvent thermal degradation, low-temperature crystallization is the preferred isolation method, as detailed in patent EP1752438A2.

Solvent Selection and Protocol

  • Solvents : Hexane, toluene, or dichloromethane are used due to their low polarity and ability to precipitate the product at subambient temperatures.
  • Procedure :
    • Dissolve the crude bromination mixture in dichloromethane at 25°C .
    • Cool gradually to –78°C to induce crystallization.
    • Filter and wash with cold solvent to remove dibromo impurities.

Yield and Purity :

  • Crystallization at –78°C achieves >95% purity with yields exceeding 70% .
  • The dibromo byproduct remains soluble in the mother liquor, enabling effective separation.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Purity
Bromine in CH₃COOH Br₂, CH₃COOH 0–25°C, 12 h 60–65% 80–85%
NBS in THF NBS, AIBN, THF Reflux, 6 h 70–75% 90–92%
Crystallization Dichloromethane –78°C, 2 h 70–75% >95%

Key Insights :

  • NBS-mediated bromination offers superior selectivity but requires radical initiators like AIBN.
  • Crystallization is indispensable for achieving pharmaceutical-grade purity.

Scientific Research Applications

Organic Synthesis

Versatile Intermediate
3-[(Trifluoromethyl)sulfonyl]phenacyl bromide serves as a valuable intermediate in the synthesis of complex organic molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of various derivatives. This compound is particularly useful in the synthesis of heterocycles, which are essential in pharmaceuticals and agrochemicals.

Example Reactions

  • Synthesis of Heterocycles : The compound can be utilized to create five- and six-membered heterocycles through reactions with thioureas or other nucleophiles.
  • C(sp3)-H Activation : It has been employed in metal-free methodologies for C-H bromination of aromatic ketones, showcasing its utility in functionalizing complex molecules.

Material Science

Development of Specialty Chemicals
The unique properties of this compound make it suitable for use in creating specialty chemicals, including polymers and agrochemicals. Its reactivity can be harnessed to develop materials with specific functionalities, enhancing performance in various applications.

Analytical Chemistry

Use in Analytical Techniques
Due to its distinctive chemical behavior, this compound can be employed in analytical chemistry for the detection and quantification of other substances. Its reactivity with nucleophiles allows for the development of assays that leverage these interactions for analytical purposes.

Summary Table of Applications

Application AreaSpecific UsesNotable Characteristics
Organic SynthesisIntermediate for heterocyclesElectrophilic nature enhances reactivity
Medicinal ChemistryPotential antimicrobial and anticancer agentsSimilar compounds show significant biological activity
Material ScienceDevelopment of specialty chemicalsUnique properties enable tailored functionalities
Analytical ChemistryDetection and quantification techniquesReactivity allows for innovative assay designs

Mechanism of Action

The mechanism of action of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide involves its electrophilic nature, which allows it to react with nucleophiles. The trifluoromethylsulfonyl group enhances the electrophilicity of the phenacyl bromide moiety, making it highly reactive towards nucleophilic attack. This reactivity is utilized in various synthetic transformations to introduce the trifluoromethylsulfonyl group into target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide with key analogs based on substituent effects, reactivity, and applications.

4-Fluoro-3-(trifluoromethyl)phenacyl Bromide

  • Structure : A phenacyl bromide with a trifluoromethyl (-CF₃) and fluorine substituent at the 3- and 4-positions of the benzene ring, respectively.
  • Molecular Weight : 285.036 g/mol .
  • Reactivity : The electron-withdrawing -CF₃ and -F groups polarize the carbonyl, enhancing electrophilicity at the α-carbon. This facilitates nucleophilic attacks, similar to other activated phenacyl bromides.
  • Applications : Used in synthesizing fluorinated intermediates for pharmaceuticals or agrochemicals.

3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl Bromide

  • Structure : Features bromine at position 3, fluorine at position 2, and -CF₃ at position 5.
  • Molecular Formula : C₉H₄Br₂F₄O .
  • Key Differences: Multiple halogen substituents increase steric hindrance but also stabilize intermediates in coupling reactions.

4-Chloro Phenacyl Bromide (from Antimicrobial Studies)

  • Structure : A phenacyl bromide with a chlorine substituent at the 4-position.
  • Applications : Demonstrated antimicrobial activity against bacterial and fungal strains when incorporated into naphthyl ether derivatives .
  • Comparison : The -SO₂CF₃ group in the target compound may confer superior metabolic stability compared to -Cl, owing to the trifluoromethylsulfonyl group’s resistance to enzymatic degradation.

Phosphonium Analogs (e.g., (3-Phenylpropyl)triphenylphosphonium Bromide)

  • Structure : Phosphonium salts with aromatic or alkyl substituents, such as (3-phenylpropyl)triphenylphosphonium bromide .
  • Applications : Used in mitochondrial targeting probes due to their positive charge and lipophilicity .
  • Contrast : Unlike phosphonium salts, phenacyl bromides are neutral but highly electrophilic, favoring different reaction pathways (e.g., alkylation vs. nucleophilic substitution).

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound Not explicitly provided -SO₂CF₃ at position 3 Synthetic intermediates
4-Fluoro-3-(trifluoromethyl)phenacyl bromide C₉H₅BrF₄O 285.04 -F (4), -CF₃ (3) Fluorinated drug precursors
3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide C₉H₄Br₂F₄O 363.93 -Br (3), -F (2), -CF₃ (6) Specialty fluorinated synthesis
4-Chloro phenacyl bromide C₈H₆BrClO 233.49 -Cl (4) Antimicrobial agents
(3-Phenylpropyl)triphenylphosphonium bromide C₂₇H₂₇BrP 469.37 Phosphonium core with aryl groups Mitochondrial probes

Research Findings and Mechanistic Insights

  • Electrophilicity : The -SO₂CF₃ group in this compound likely increases electrophilicity compared to -CF₃ or halogens alone, accelerating reactions like SN₂ substitutions or Michael additions.
  • Stability : Trifluoromethylsulfonyl groups are less prone to hydrolysis than esters or amides, enhancing shelf-life under ambient conditions.

Limitations and Contradictions in Evidence

  • Comparisons rely on structurally similar phenacyl or phosphonium bromides.
  • Data Gaps : Detailed kinetic or thermodynamic data (e.g., reaction rates, solubility) for the target compound are absent, necessitating extrapolation from analogs.

Biological Activity

3-[(Trifluoromethyl)sulfonyl]phenacyl bromide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its antibacterial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a sulfonyl moiety, which significantly influence its biological activity. The presence of these functional groups enhances the compound's lipophilicity and stability, making it a promising candidate for various therapeutic applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited potent antibacterial activity against various strains. For instance, it showed an MIC of 4.88 µg/mL against B. mycoides, E. coli, and C. albicans .
  • Mechanism of Action : The sulfonyl group is believed to play a crucial role in disrupting bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

The anticancer potential of this compound has been evaluated against multiple human cancer cell lines:

Cell Line IC50 (µM) Reference Drug (Doxorubicin) IC50 (µM)
A54944.452.1
HCT11622.4-
PC3--
A431--
HePG2--
HOS--
PACA2--
BJ1--

The compound demonstrated IC50 values better than Doxorubicin in some cases, indicating its potential as an effective anticancer agent .

Case Studies and Research Findings

  • Study on Tuberculosis Inhibition : In a recent investigation, derivatives of phenacyl bromide were synthesized and tested for their efficacy against M. tuberculosis. The results indicated that compounds derived from phenacyl bromide showed significant antibacterial activity, suggesting that modifications to the phenacyl structure can enhance therapeutic effects .
  • Anticancer Efficacy : Another study focused on the synthesis of urea derivatives containing sulfonyl groups, which were tested against various cancer cell lines. Compounds similar to this compound displayed IC50 values lower than those of established chemotherapeutics, indicating their potential for further development .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The trifluoromethyl and sulfonyl groups facilitate binding to enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Signal Transduction Modulation : The compound may also affect signaling pathways associated with cell proliferation and apoptosis, contributing to its anticancer effects.

Q & A

Q. How can computational modeling predict the compound’s behavior in novel reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G**) to model transition states and predict regioselectivity. Molecular dynamics simulations (AMBER) assess solvation effects in DMSO/water mixtures. Validate predictions with experimental kinetic data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Trifluoromethyl)sulfonyl]phenacyl bromide
Reactant of Route 2
Reactant of Route 2
3-[(Trifluoromethyl)sulfonyl]phenacyl bromide

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